molecular formula C12H10O5 B3002875 Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate CAS No. 59254-16-9

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate

Cat. No. B3002875
CAS RN: 59254-16-9
M. Wt: 234.207
InChI Key: AVCWNJCJLPKBFH-UHFFFAOYSA-N
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Description

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The methoxy and formyl substituents on the benzofuran scaffold indicate the presence of a methoxy group (-OCH3) and a formyl group (-CHO) respectively, which can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the fused ring system through various synthetic strategies. For instance, a four-step reaction sequence was used to synthesize a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, starting from an o-alkyl derivative of salicyaldehyde, which upon treatment with potassium tert-butoxide and molecular sieves, yielded a 2-acetyl benzofuran intermediate . Similarly, halogen and aminoalkyl derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were prepared from 5-hydroxy-2-methyl-3-benzofuranocarboxylic acid, indicating the versatility of starting materials and functional group manipulations in benzofuran synthesis .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, mass spectrometry, and even X-ray crystallography. For example, the synthesized benzofuran derivatives in one study were characterized by IR, 1H NMR, 13C NMR, mass, and elemental analysis . In another study, X-ray crystal structures were obtained for certain methyl benzofuran derivatives, providing detailed insights into their three-dimensional conformations .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, expanding their chemical diversity. For instance, a benzofuran derivative was allowed to react with several reagents to yield new compounds with different heterocyclic and/or acyclic moieties at position 5, as confirmed by spectral data and elemental analysis . This demonstrates the reactivity of the benzofuran core and its potential to be modified into a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the benzofuran ring. The presence of electron-donating groups like methoxy can affect the electron density of the ring system, potentially altering its reactivity and interaction with biological targets. The antimicrobial and antioxidant activities of some benzofuran derivatives have been evaluated, indicating that these compounds can exhibit significant biological efficacy . The antimicrobial activity was tested against various Gram-positive cocci, Gram-negative rods, and yeasts, highlighting the potential pharmaceutical applications of these compounds .

Scientific Research Applications

Synthetic Applications

  • Orthogonal Synthesis Development : Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is utilized in the development of orthogonal synthesis methods. A study by Takabatake et al. (2020) demonstrated a one-pot synthesis of bioactive benzofurans using this compound as a key intermediate, highlighting its role in facilitating novel synthetic routes (Takabatake et al., 2020).

  • Benzofuran Derivatives Synthesis : The synthesis and characterization of various benzofuran derivatives, including methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, have been explored due to their potential antimicrobial activity. Krawiecka et al. (2012) highlighted the preparation of halogen and aminoalkyl derivatives, emphasizing the compound's versatility in generating biologically active molecules (Krawiecka et al., 2012).

  • Liquid Crystal Synthesis Core : The compound is used as a core for liquid crystal synthesis, as indicated by Černovská et al. (2000), who reported a new synthesis of benzothieno[3,2-b][1]benzofuran derivatives starting from this compound (Černovská et al., 2000).

Biological Activity

  • Antimicrobial and Antiviral Properties : Mubarak et al. (2007) synthesized new benzofuran derivatives, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, and tested their anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in antiviral research (Mubarak et al., 2007).

  • Cancer Cell Line Studies : The cytotoxic effects of benzofuran derivatives on human cancer cell lines have been studied, as shown by Bradbury et al. (2003), who synthesized analogues of a fungal metabolite using benzofuran derivatives and tested their complement inhibitory activity in human serum (Bradbury et al., 2003).

  • Genotoxic Effects Analysis : Etebari et al. (2012) investigated the genotoxic effects of benzofuran derivatives, including 2-methoxy and 2-methyl benzofuran phenylmethyl imidazole, on the MCF-7 cell line, indicating the potential for studying DNA damage and repair mechanisms (Etebari et al., 2012).

Future Directions

Benzofuran derivatives, such as “Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate”, have been the focus of research due to their wide range of biological and pharmacological applications . Future research may focus on developing new synthetic approaches and exploring their potential therapeutic applications .

Mechanism of Action

Target of Action

Methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate is a chemical compound that has been synthesized and characterized for its various physical and chemical properties , suggesting potential targets could be cellular components involved in cell growth and proliferation.

Mode of Action

, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

, it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

. This suggests that this compound may have similar effects.

properties

IUPAC Name

methyl 4-formyl-7-methoxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-15-9-4-3-7(6-13)8-5-10(12(14)16-2)17-11(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCWNJCJLPKBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)C=O)C=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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